![molecular formula C11H20INO4 B1408754 (S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate CAS No. 1488326-20-0](/img/structure/B1408754.png)
(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate” involves the use of tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group . This method is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate” include the use of tert-butyloxycarbonyl-protected amino acid ionic liquids in dipeptide synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate” include a molecular weight of 203.24 and a solid physical state at 20 degrees Celsius .Scientific Research Applications
Supramolecular Aggregation Behaviour Studies
This compound can be used in the study of supramolecular aggregation behaviour of bioactive thiazolidine-4-carboxylic acid derivatives . The single crystal X-ray diffraction studies of similar compounds were used to establish the solid state aggregation behaviour . This can be explored for further applications as biocompatible supramolecular assemblies towards gas storage, biosensing and template catalysis .
Synthesis of Tertiary Butyl Esters
“(S)-Isopropyl 2-((tert-butoxycarbonyl)-amino)-3-iodopropanoate” can be used in the synthesis of tertiary butyl esters . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile and sustainable compared to the batch .
Chemoselective Transamidation of Thioamides
This compound can be used in the chemoselective transamidation of thioamides . The process involves selective N-tert-butoxycarbonyl activation of 2° and 1° thioamides, resulting in ground-state-destabilization of thioamides . This enables to rationally manipulate nucleophilic addition to the thioamide bond .
Safety and Hazards
Future Directions
The future directions for research involving compounds similar to “(S)-isopropyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate” could include expanding the applicability of AAILs . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis . The Boc group is typically used to protect amines from unwanted reactions during synthesis .
Mode of Action
The mode of action of (S)-Isopropyl 2-((tert-butoxycarbonyl)-amino)-3-iodopropanoate is likely related to its Boc group. The Boc group can be removed under acidic conditions, revealing the protected amine . This deprotection process is often used in the synthesis of complex organic molecules .
Biochemical Pathways
The compound’s boc group plays a crucial role in organic synthesis, particularly in the construction of nitrogen-containing molecules . These molecules are ubiquitous in alkaloid natural products, pharmaceuticals, and materials .
Pharmacokinetics
The boc group is known to influence the absorption, distribution, metabolism, and excretion (adme) properties of a compound . The Boc group can improve the solubility and stability of a compound, potentially enhancing its bioavailability .
Result of Action
The removal of the boc group can reveal a reactive amine, which can participate in further reactions . This process is often used in the synthesis of complex organic molecules .
Action Environment
The action of (S)-Isopropyl 2-((tert-butoxycarbonyl)-amino)-3-iodopropanoate can be influenced by environmental factors such as pH. The Boc group is typically removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be affected by the acidity of the environment .
properties
IUPAC Name |
propan-2-yl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO4/c1-7(2)16-9(14)8(6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUJLZTYHFPLCX-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CI)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H](CI)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Isopropyl 2-((tert-butoxycarbonyl)-amino)-3-iodopropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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